molecular formula C19H20FN3O2 B2804471 1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894028-85-4

1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Katalognummer: B2804471
CAS-Nummer: 894028-85-4
Molekulargewicht: 341.386
InChI-Schlüssel: BLDDQBDJBVZMBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea ( 894028-85-4) is a synthetic urea derivative with a molecular formula of C₁₉H₂₀FN₃O₂ and a molecular weight of 341.38 g/mol . The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bonds with biological targets, which is crucial for the development of enzyme inhibitors and receptor modulators . This specific compound features a 5-oxopyrrolidin-3-yl core, a structure frequently investigated in the design of pharmacologically active molecules . While the specific biological profile of this compound is under investigation, its structure aligns with urea-based compounds that have shown significant research value as kinase inhibitors, with potential applications in oncology research . Furthermore, structurally related pyrrolidinone-urea derivatives have been explored for their activity in various disease models, highlighting the broader research interest in this chemical class . Researchers can utilize this high-purity compound (≥90%) as a valuable chemical tool or building block in hit-to-lead optimization campaigns, mechanism of action studies, and the development of novel therapeutic agents . This product is strictly for research use and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

1-(4-ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-2-13-6-8-15(9-7-13)21-19(25)22-16-11-18(24)23(12-16)17-5-3-4-14(20)10-17/h3-10,16H,2,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDDQBDJBVZMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Heterocyclic Systems: The thiazole ring in 8a introduces steric hindrance, which may reduce synthetic yield (50.3% vs. 87.2% for 6a) but could enhance target binding through π-π interactions . Alkoxy vs. Alkyl Groups: Ethoxy/methoxy substituents () improve solubility but may reduce metabolic stability compared to the ethyl group in the target compound.

Pharmacological Implications

  • Kinase Inhibition : Analogs like the TRKA kinase inhibitor (WO 2015175788 A1) highlight the role of urea derivatives in targeting kinase domains. The 3-fluorophenyl group in the target compound may mimic interactions observed in such inhibitors .
  • Bioavailability: The ethyl group in the target compound likely enhances lipophilicity compared to cyano (6a) or alkoxy () substituents, favoring blood-brain barrier penetration for CNS targets.

Stability and Reactivity

    Q & A

    Q. What are the optimal synthetic routes for preparing 1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, and how can reaction conditions be optimized for high yield and purity?

    Methodological Answer: The synthesis involves multi-step organic reactions, including:

    Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under acidic or basic conditions to form the 5-oxopyrrolidin-3-yl scaffold .

    Urea Linkage : Reacting the pyrrolidinone intermediate with 4-ethylphenyl isocyanate under anhydrous conditions, typically in dichloromethane or THF at 0–25°C .

    Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
    Optimization Tips :

    • Monitor reaction progress via TLC or HPLC.
    • Adjust stoichiometry (1.2:1 molar ratio of isocyanate to pyrrolidinone) to minimize side products.
    • Use inert atmospheres (N₂/Ar) to prevent moisture-sensitive reagent degradation .

    Q. How can researchers characterize the structural and electronic properties of this compound to predict its reactivity?

    Methodological Answer: Key techniques include:

    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and urea bond formation (e.g., carbonyl resonance at ~160 ppm in ¹³C NMR) .
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the urea moiety, which influence solubility and reactivity .
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, predicting nucleophilic/electrophilic sites .
    • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight and fragmentation pathways .

    Advanced Research Questions

    Q. What experimental strategies are recommended to resolve contradictory data regarding the compound’s biological activity across assay systems?

    Methodological Answer:

    Structural Analogs Comparison : Synthesize derivatives with varied substituents (e.g., replacing 4-ethylphenyl with chlorophenyl) to assess structure-activity relationships (SAR) .

    Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and calorimetry (ITC) to confirm binding thermodynamics .

    Dose-Response Studies : Perform IC₅₀ determinations in triplicate across cell lines (e.g., cancer vs. non-cancer) to identify off-target effects .

    Solubility Adjustments : Use co-solvents (DMSO/PEG) to mitigate false negatives from aggregation .

    Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s enzyme-inhibitory potency?

    Methodological Answer:

    Substituent Variation : Systematically modify the 4-ethylphenyl (e.g., replace with acetylphenyl) and 3-fluorophenyl groups to assess steric/electronic effects on binding .

    Bioisosteric Replacement : Substitute the urea moiety with thiourea or sulfonamide groups to evaluate hydrogen-bonding efficiency .

    Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive) against target enzymes .

    Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., GROMACS) to identify critical binding residues and guide synthetic modifications .

    Q. What methodologies are effective in evaluating the compound’s stability under physiological conditions for in vivo studies?

    Methodological Answer:

    pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. The urea bond is prone to hydrolysis under acidic conditions (pH <3) .

    Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS .

    Microsomal Metabolism : Use liver microsomes (CYP450 enzymes) to identify oxidative metabolites (e.g., fluorophenyl hydroxylation) .

    Light/Heat Stability : Expose to UV light (254 nm) or 40°C for 48h to assess decomposition pathways .

    Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?

    Methodological Answer:

    Kinase Panel Screening : Test against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify primary targets .

    Crystallography : Co-crystallize the compound with a target kinase (e.g., EGFR) to resolve binding modes and guide analog synthesis .

    Cellular Efficacy : Measure phosphorylation inhibition (Western blot) in cancer cell lines (e.g., A549, HeLa) after 24h treatment .

    Resistance Mutations : Engineer kinase mutants (e.g., T790M in EGFR) to evaluate compound specificity .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.